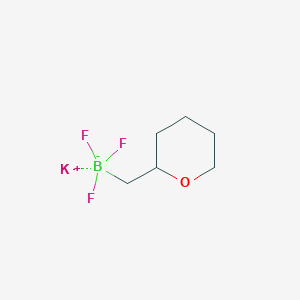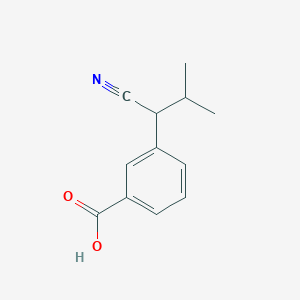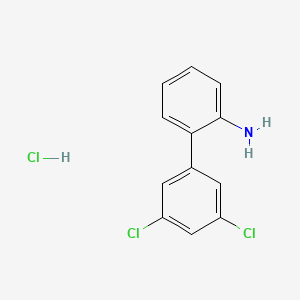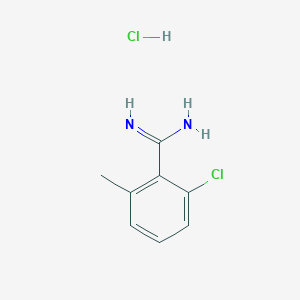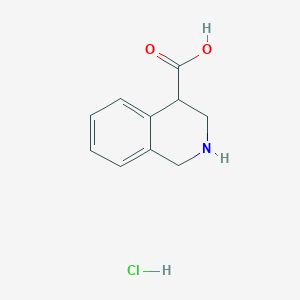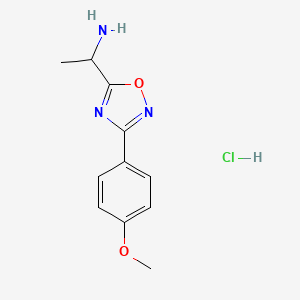
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Overview
Description
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride, also known as MOPE, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. MOPE is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have anxiolytic and antidepressant effects in animal studies.
Scientific Research Applications
Synthesis and Characterization
A series of novel derivatives of 1,3,4-oxadiazoles, closely related to the compound , containing 5-phenyl thiophene moiety, has been synthesized to study their anticancer properties. This research highlights the synthetic pathways and structural characterization, including spectral analyses such as 1H-NMR, 13C NMR, and MS, showcasing the compound's potential in medicinal chemistry and drug development (Adimule et al., 2014).
Anticancer Activity
The synthesized oxadiazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, including HepG2, Caco-2, and PANC-1. Among them, specific compounds demonstrated moderate to significant cytotoxic effects, indicating the potential application of such compounds in cancer treatment. This research contributes to the understanding of the compound's role in developing new therapeutic agents (Adimule et al., 2014).
Antimicrobial and Antiproliferative Activity
Further studies on similar oxadiazole derivatives have shown that they possess antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Moreover, these compounds have been screened for their antiproliferative activity against selected human tumor cell lines, demonstrating their potential as chemotherapeutic agents. This underscores the versatility of oxadiazole compounds in addressing both infectious diseases and cancer (Kaya et al., 2017).
Structural Analysis and Design
The design and synthesis of oxadiazole derivatives, including those with a methoxyphenyl group, are crucial for developing new pharmaceutical agents. Structural analysis, including X-ray diffraction and DFT calculations, provides insights into the compounds' molecular conformations and reactive sites, facilitating the design of molecules with enhanced biological activity. This aspect of research aids in the rational design of new compounds with potential applications in drug discovery and development (Kumara et al., 2017).
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYYJAWFIILVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



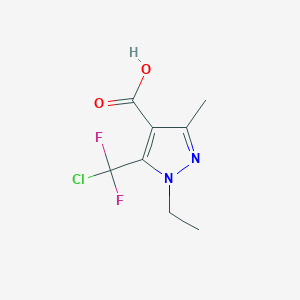



![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)
![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)
